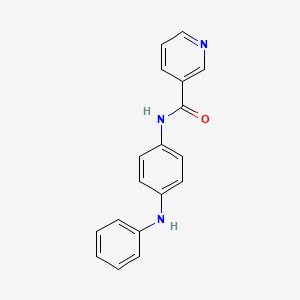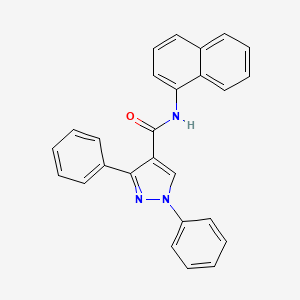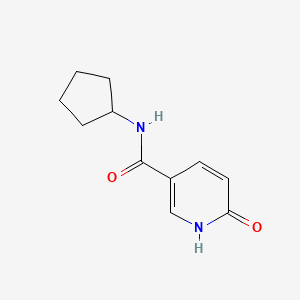![molecular formula C21H25NO4 B6140844 methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)
methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate, also known as MMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, this compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, in cancer cells.
実験室実験の利点と制限
One advantage of using methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the potential therapeutic applications of this compound in other diseases, such as Alzheimer's and Parkinson's disease, should be explored. Finally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of new drug candidates.
合成法
Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate can be synthesized through a multi-step process that involves the condensation of 3-methoxybenzaldehyde with 4-morpholinobenzylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the esterification of the resulting amine with methyl 4-bromobenzoate. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain.
特性
IUPAC Name |
methyl 4-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-19-5-3-4-17(12-19)13-20-15-22(10-11-26-20)14-16-6-8-18(9-7-16)21(23)25-2/h3-9,12,20H,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBQVQXBTXZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)
